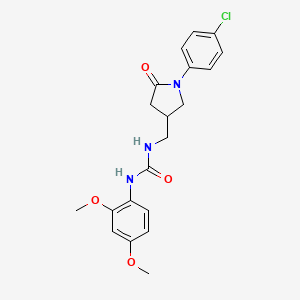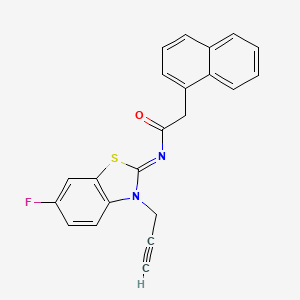
1-Fluoro-1-(iodomethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1-(iodomethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a fluorine atom and an iodomethyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-1-(iodomethyl)cyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane, which is then subjected to halogenation reactions.
Halogenation: The cyclobutane is first treated with iodine to introduce the iodomethyl group. This step is often carried out under controlled conditions to ensure selective halogenation.
Fluorination: The iodomethylcyclobutane is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atom.
Analyse Chemischer Reaktionen
1-Fluoro-1-(iodomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1-(iodomethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 1-Fluoro-1-(iodomethyl)cyclobutane exerts its effects involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-1-(iodomethyl)cyclobutane can be compared with other similar compounds such as:
1-Chloro-1-(iodomethyl)cyclobutane: Similar in structure but with a chlorine atom instead of fluorine.
1-Bromo-1-(iodomethyl)cyclobutane: Contains a bromine atom, which affects its chemical properties and reactivity compared to the fluorine-containing compound.
1-Fluoro-1-(bromomethyl)cyclobutane: Similar structure but with a bromomethyl group instead of iodomethyl, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of the fluorine atom.
Eigenschaften
IUPAC Name |
1-fluoro-1-(iodomethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FI/c6-5(4-7)2-1-3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNDTLBHZJSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)

![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)

![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3004633.png)
![4-oxo-8-phenyl-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3004634.png)
![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)




